molecular formula C11H10ClF2NO B2997756 (4-Chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2319801-28-8

(4-Chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2997756
CAS No.: 2319801-28-8
M. Wt: 245.65
InChI Key: MWBQQMYAUZPCDH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a small organic molecule featuring a chlorophenyl group attached to a methanone core, which is further linked to a 3-(difluoromethyl)azetidine ring. The azetidine, a four-membered saturated heterocycle, introduces conformational rigidity, while the difluoromethyl group contributes to both electronic and steric properties.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2NO/c12-9-3-1-7(2-4-9)11(16)15-5-8(6-15)10(13)14/h1-4,8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBQQMYAUZPCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-(difluoromethyl)azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s unique combination of a rigid azetidine ring, difluoromethyl substituent, and chlorophenyl group distinguishes it from related molecules. Key comparisons include:

  • Azetidine Derivatives in TLR Antagonists: A patent (EP Bulletin 2023) describes azetidine-containing compounds like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives. These feature bulkier substituents (e.g., tetrahydropyrazolopyridinyl) and morpholine rings, which likely enhance target affinity but reduce metabolic stability compared to the simpler difluoromethyl-azetidine in the target compound .
  • Triazole-Based Analogs: highlights 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone. However, the sulfur atom in the sulfanyl group may pose oxidative instability risks .
  • Azetidinone Derivatives: Compound 54 from , (3R,4S)-4-(4-((4-chloro-5-morpholinopentyl)oxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, contains an azetidin-2-one (β-lactam) ring. The ketone within the ring increases electrophilicity, contrasting with the methanone group in the target compound, which lacks ring strain and may exhibit greater stability .
Table 1: Structural and Functional Group Comparisons
Compound Core Structure Key Substituents Potential Advantages Limitations
Target Compound Azetidine-methanone 3-(difluoromethyl), 4-chlorophenyl Conformational rigidity, moderate lipophilicity Limited steric bulk for high-affinity binding
TLR Antagonist (EP 2023) Azetidine-morpholine Tetrahydropyrazolopyridinyl, morpholine High target affinity, complex interactions Metabolic instability, synthetic complexity
Triazole Analog () Triazole-ethanone 4-Chlorophenyl, 4-pyridinyl, sulfanyl Enhanced hydrogen bonding, aromaticity Oxidative sensitivity, higher molecular weight
Azetidinone Derivative () Azetidin-2-one β-lactam, fluorophenyl, morpholinopentyl Electrophilic reactivity, chiral centers Ring strain, potential hydrolysis

Physicochemical Properties

  • Molecular Weight : At ~280 g/mol, the target compound falls within the "rule of five" guidelines, unlike bulkier analogs in (>500 g/mol), which may struggle with bioavailability .
  • Hydrogen Bonding : The difluoromethyl group offers weak hydrogen-bond acceptor capacity, contrasting with stronger acceptors (e.g., morpholine oxygen in or β-lactam carbonyl in ) .

Noncovalent Interactions and Binding Modes

Analysis using methods described in reveals:

  • Halogen Bonding : The chlorophenyl group may engage in halogen bonding with electron-rich regions, a feature absent in fluorophenyl analogs (e.g., ) .
  • Hydrophobic Interactions : The difluoromethyl group enhances hydrophobic contact without the strong dipole moment of trifluoromethyl groups, balancing affinity and solubility .

Biological Activity

(4-Chlorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of both a 4-chlorophenyl group and a 3-(difluoromethyl)azetidin-1-yl moiety. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 3-(difluoromethyl)azetidine, utilizing triethylamine as a base under anhydrous conditions to prevent hydrolysis. Purification methods include recrystallization and column chromatography .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown potent antiproliferative effects against several cancer cell lines. For instance, it demonstrated inhibition percentages of 90.47% against T-47D breast cancer cells, 81.58% against SR leukemia cells, and significant activity against melanoma and other breast cancer lines .
  • Antimicrobial Activity : Studies have suggested that derivatives containing oxadiazole and thiadiazole moieties exhibit antimicrobial properties, indicating potential applications in treating infections .

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. This interaction can alter their activity, leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

A study evaluated the compound's efficacy against a panel of 58 cancer cell lines across nine different types. The results highlighted that certain synthesized derivatives exhibited sub-micromolar IC50 values, indicating strong anticancer potential when compared to established chemotherapeutics like sorafenib .

Cell LineIC50 (µM)% Inhibition
T-47D (Breast)0.6790.47%
SR (Leukemia)0.8081.58%
SK-MEL-5 (Melanoma)0.8784.32%
MDA-MB-468 (Breast)N/A84.83%

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial effects against various pathogens. The presence of the oxadiazole ring contributes to this activity, suggesting that modifications to the azetidine structure could enhance efficacy .

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